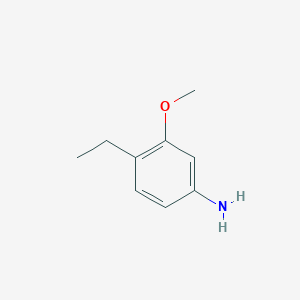

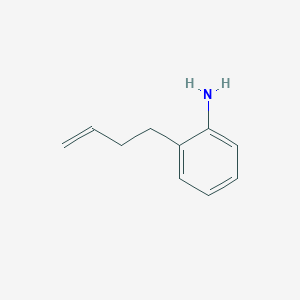

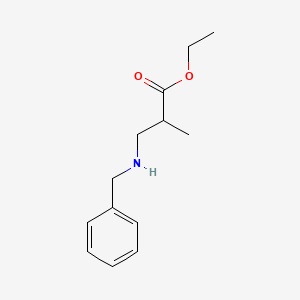

4-Ethyl-3-methoxyaniline

Vue d'ensemble

Description

4-Ethyl-3-methoxyaniline is a chemical compound that is structurally related to aniline derivatives. While the specific compound "4-Ethyl-3-methoxyaniline" is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, and chemical properties can offer insights into the behavior and characteristics of 4-Ethyl-3-methoxyaniline.

Synthesis Analysis

The synthesis of related compounds involves the use of organic azides and terminal alkynes, which is a method falling under "click chemistry" . For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved by treating ethyl diazoacetate with 4-methoxyaniline derived aryl imines in the presence of a base . This method demonstrates the potential for creating a variety of substituted phenyl compounds, which could be applicable to the synthesis of 4-Ethyl-3-methoxyaniline.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography . For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using IR, NMR, mass spectrometry, and X-ray crystallography, complemented by density functional theory (DFT) calculations . Similarly, the structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was confirmed by X-ray diffraction studies . These methods could be employed to elucidate the molecular structure of 4-Ethyl-3-methoxyaniline.

Chemical Reactions Analysis

The chemical reactions involving 4-methoxyaniline derivatives can lead to the formation of various functional groups and complex structures . The base-mediated reactions described in the synthesis of triazoles indicate that 4-methoxyaniline derivatives can participate in multi-step reaction pathways to yield diverse products . Additionally, the synthesis of a zinc(II) complex with 4-methoxyaniline suggests that 4-methoxyaniline derivatives can act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxyaniline derivatives have been studied through experimental techniques and theoretical calculations . The crystallographic analysis provides information on the solid-state structure and intermolecular interactions, such as hydrogen bonding . DFT calculations offer insights into the molecular geometry, vibrational frequencies, and nonlinear optical properties . These studies contribute to a deeper understanding of the electronic structure and potential reactivity of compounds like 4-Ethyl-3-methoxyaniline.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Versatile Molecular Applications : 5-Ethylsulfonyl-2-methoxyaniline, a closely related compound, is used in synthesizing various biologically active compounds targeting kinases and VEGFR2 inhibitors. It also plays a role in producing antimalarials, muscarinic M1 agonists, and topoisomerase inhibitors (Johnson et al., 2022).

Antibacterial Applications : Derivatives of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are structurally similar, have been explored for their capacity to inhibit bacterial DNA polymerase IIIC, showing potent antibacterial activity against Gram-positive bacteria (Zhi et al., 2005).

Environmental and Chemical Applications

Wastewater Treatment : Methoxyanilines, including 4-Methoxyaniline, are used in the Fenton-like oxidation process for treating wastewater containing toxic chemicals. This process is crucial for mitigating the hazardous effects on aquatic life and public health (Chaturvedi & Katoch, 2020).

Sunscreen Agent : Ethyl 4-hydroxy-3-methoxycinnamate, a compound with a similar molecular structure, is used as a sunscreening agent. Its efficiency is attributed to its ability to undergo efficient non-radiative decay, mediated by trans-cis isomerization (Horbury et al., 2017).

Advanced Materials and Nanotechnology

Nonlinear Optical Materials : Heteroepitaxial growth studies of compounds like 4′-nitrobenzyliden-3-acetamino-4-methoxyaniline have been conducted to improve the quality of nonlinear optical materials used in various applications (Yamashiki & Tsuda, 2000).

Electronic Properties : Polyaniline and its derivatives, synthesized from monomers like 2-methoxyaniline, are investigated for their electrorheological application, which is crucial in the field of electronics and materials science (Kim et al., 2001).

Safety And Hazards

The safety data sheet for p-Anisidine, a similar compound, suggests that it may cause cancer and damage to organs through prolonged or repeated exposure . It is fatal if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

Propriétés

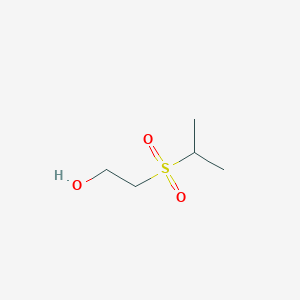

IUPAC Name |

4-ethyl-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEIXLLVGYMBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552504 | |

| Record name | 4-Ethyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-3-methoxyaniline | |

CAS RN |

947691-59-0 | |

| Record name | 4-Ethyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-3-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)